molecular formula C19H14O3 B5736735 5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5736735
M. Wt: 290.3 g/mol
InChI Key: QYNUYSKZCBUYIM-UHFFFAOYSA-N
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Description

5-Ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a substituted furocoumarin derivative, structurally derived from psoralen (7H-furo[3,2-g]chromen-7-one), a naturally occurring compound in the coumarin family . The molecule features an ethyl group at the 5-position and a phenyl ring at the 3-position of the furocoumarin scaffold. These substitutions modulate its physicochemical properties and biological activity compared to unmodified psoralen and other analogs. Furocoumarins are known for their diverse pharmacological roles, including photochemotherapy, enzyme inhibition, and anticancer activity .

Properties

IUPAC Name

5-ethyl-3-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c1-2-12-8-19(20)22-18-10-17-15(9-14(12)18)16(11-21-17)13-6-4-3-5-7-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNUYSKZCBUYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 7-hydroxy-4-phenylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired furocoumarin .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with cellular components. As a photosensitizer, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell damage. This property is exploited in photodynamic therapy for targeting cancer cells. Additionally, the compound may interact with specific enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of 5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one with its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Ethyl (C5), Phenyl (C3) C19H14O3 290.32 Moderate lipophilicity; potential CYP3A4 inhibition
5-Methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Methyl (C5), Phenyl (C3) C18H12O3 276.29 Enhanced photobinding activity
5-(Hydroxymethyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one Hydroxymethyl (C5), Phenyl (C3) C18H12O4 292.29 Increased polarity; antioxidant potential
3-(4-Methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one Methyl (C5), 4-Methoxyphenyl (C3) C19H14O4 306.32 Improved solubility; anti-diabetic activity
6-Butyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Butyl (C6), Methyl (C5), Phenyl (C3) C22H20O3 332.39 High lipophilicity; mitochondrial targeting
Psora-4 (4-(4-phenylbutoxy)-7H-furo[3,2-g]chromen-7-one) Phenylbutoxy (C4) C21H18O4 334.37 Mitochondrial Kv1.3 channel inhibition

Key Observations :

  • Ethyl vs.
  • Phenyl vs. Methoxyphenyl at C3 : The unsubstituted phenyl group at C3 may reduce electron-donating effects compared to methoxy-substituted derivatives (e.g., 3-(4-methoxyphenyl)-5-methyl), which could influence binding to enzymatic targets like CYP3A4 .
  • Alkyl Chain Length : Longer chains (e.g., butyl in 6-butyl-5-methyl-3-phenyl) significantly increase molecular weight and logP, favoring mitochondrial localization but possibly reducing solubility .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The ethyl group (logP ~3.5) balances hydrophobicity between methyl (logP ~2.8) and butyl (logP ~5.0) derivatives, optimizing blood-brain barrier penetration .
  • Solubility : Methoxy and hydroxymethyl groups improve aqueous solubility (e.g., 3-(4-methoxyphenyl)-5-methyl: ~50 µg/mL) compared to purely alkylated analogs .

Biological Activity

5-Ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the class of furocoumarins, which are known for their diverse biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a fused furan and chromene ring system, which is characteristic of furocoumarins. Its molecular formula is C17H16O2C_{17}H_{16}O_2, with a molecular weight of approximately 268.31 g/mol. The unique structural elements contribute to its reactivity and interactions with biological systems.

Anticancer Activity

Research indicates that furocoumarin derivatives, including this compound, exhibit anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : Studies show that this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. For instance, it has been noted to affect the signaling pathways involved in tumor growth and survival.
Study Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15.2Apoptosis induction
A549 (lung cancer)12.8Cell cycle arrest

Antioxidant Activity

This compound has demonstrated significant antioxidant activity , neutralizing free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Assay Type Result
DPPH Scavenging ActivityIC50 = 25 µM
ABTS AssayIC50 = 30 µM

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , making it a candidate for treating inflammatory diseases. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.

The biological activity of this compound can be attributed to its interaction with several molecular targets:

  • Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Modulation : The compound may modulate the activity of specific receptors involved in cell signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound:

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